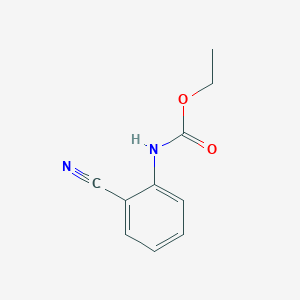

N-(2-シアノフェニル)カルバミン酸エチル

概要

説明

Ethyl N-(2-cyanophenyl)carbamate is an organic compound with the molecular formula C10H10N2O2 and a molecular weight of 190.2 g/mol . It is a carbamate derivative, characterized by the presence of an ethyl ester group and a cyanophenyl moiety. This compound is primarily used in research settings and has various applications in chemistry and biology.

科学的研究の応用

Ethyl N-(2-cyanophenyl)carbamate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is employed in proteomics research to study protein interactions and functions.

Medicine: Research into potential pharmaceutical applications is ongoing, particularly in the development of new therapeutic agents.

作用機序

Target of Action

Ethyl N-(2-cyanophenyl)carbamate, like other carbamate pesticides, primarily targets the acetylcholinesterase enzyme . This enzyme plays a crucial role in the nervous system, where it catalyzes the hydrolysis of acetylcholine, a neuromediator agent .

Mode of Action

The compound inhibits the acetylcholinesterase enzyme, which results in an increase of acetylcholine at a nerve synapse or neuromuscular junction . This leads to increased stimulation of those nerve endings .

Biochemical Pathways

The inhibition of acetylcholinesterase disrupts the normal biochemical pathways in the nervous system. The accumulation of acetylcholine due to the inhibition of its hydrolysis can lead to continuous stimulation of the nerves, muscles, and glands .

Result of Action

The primary result of the action of Ethyl N-(2-cyanophenyl)carbamate is the disruption of normal nerve function due to the inhibition of acetylcholinesterase . This can lead to a range of symptoms, depending on the extent of exposure and the specific nerves affected.

準備方法

Synthetic Routes and Reaction Conditions: Ethyl N-(2-cyanophenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 2-cyanophenyl isocyanate with ethanol under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of ethyl N-(2-cyanophenyl)carbamate often involves the use of automated reactors to maintain precise control over reaction parameters. The process may include steps such as purification through recrystallization to achieve high purity levels .

化学反応の分析

Types of Reactions: Ethyl N-(2-cyanophenyl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

類似化合物との比較

Methyl N-(2-cyanophenyl)carbamate: Similar in structure but with a methyl ester group instead of an ethyl ester.

Phenyl N-(2-cyanophenyl)carbamate: Contains a phenyl group instead of an ethyl group.

N-(2-cyanophenyl)carbamate: Lacks the ethyl ester group, making it less hydrophobic.

Uniqueness: Ethyl N-(2-cyanophenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ethyl ester group enhances its solubility in organic solvents, making it more versatile in various chemical reactions compared to its analogs .

生物活性

Ethyl N-(2-cyanophenyl)carbamate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethyl N-(2-cyanophenyl)carbamate has the molecular formula and is characterized by the presence of a carbamate functional group linked to a cyanophenyl moiety. The presence of the cyano group enhances its reactivity and potential interactions with biological targets.

The primary mechanism of action for ethyl N-(2-cyanophenyl)carbamate involves the inhibition of the enzyme acetylcholinesterase (AChE) . This enzyme plays a crucial role in breaking down acetylcholine, a neurotransmitter involved in muscle contraction and neural transmission. Inhibition of AChE leads to an accumulation of acetylcholine at synapses, resulting in prolonged stimulation of muscles and nerves, which can disrupt normal physiological functions .

Biological Activities

Research indicates that ethyl N-(2-cyanophenyl)carbamate exhibits several biological activities:

- Neurotoxicity : Similar to other carbamates, this compound can induce neurotoxic effects by disrupting cholinergic signaling pathways. Studies have shown that carbamates can lead to pathophysiological effects even at low doses, impacting neuromuscular transmission .

- Potential Anticancer Properties : Preliminary studies suggest that derivatives of ethyl N-(2-cyanophenyl)carbamate may exhibit anticancer activity by interfering with cellular proliferation pathways. The structural similarity to known anticancer agents warrants further investigation into its potential as a therapeutic agent .

- Enzyme Interaction : Ethyl N-(2-cyanophenyl)carbamate may also interact with various enzymes involved in metabolic processes, potentially modulating their activity and influencing biochemical pathways.

In Vitro Studies

A study focusing on the inhibition of AChE demonstrated that ethyl N-(2-cyanophenyl)carbamate significantly increased acetylcholine levels in neuronal cultures, indicating its potent inhibitory action on AChE. The IC50 value for this compound was found to be comparable to other known AChE inhibitors.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of related compounds has revealed that modifications to the phenyl group or the carbamate moiety can enhance biological activity. For instance, introducing electron-withdrawing groups on the aromatic ring has been shown to increase potency against AChE .

Comparative Analysis with Similar Compounds

To understand the unique properties of ethyl N-(2-cyanophenyl)carbamate, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Ethyl N-(2-cyanophenyl)carbamate | C₁₄H₁₂N₂O₂ | Strong AChE inhibitor; potential anticancer activity |

| Ethyl N-(4-nitrophenyl)carbamate | C₁₄H₁₄N₂O₄ | Nitro group affects electronic properties; less bioactive |

| 4-Methyl-N-(4-cyanophenyl)carbamate | C₁₄H₁₄N₂O₂ | Methyl substitution alters solubility; moderate activity |

This comparison highlights how variations in chemical structure can influence biological activity and therapeutic potential.

特性

IUPAC Name |

ethyl N-(2-cyanophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-2-14-10(13)12-9-6-4-3-5-8(9)7-11/h3-6H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJPYCQIROWUTHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00458688 | |

| Record name | Ethyl N-(2-cyanophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00458688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41534-70-7 | |

| Record name | Ethyl N-(2-cyanophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00458688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Ethyl N-(2-cyanophenyl)carbamate in the synthesis of heterocyclic compounds?

A1: Ethyl N-(2-cyanophenyl)carbamate serves as a crucial building block in the synthesis of 3-amino-2-(1H-benzo(d)(1,2,3)triazol-1-yl)-1H-indole-1-carboxylate (2c). [] Researchers reacted it with 1-chloromethylbenzotriazole to form an intermediate, which then underwent cyclization in the presence of LDA (lithium diisopropylamide). This reaction highlights the compound's utility in constructing complex heterocyclic systems, particularly indoles, which are prevalent in various bioactive molecules.

Q2: Are there any limitations in using Ethyl N-(2-cyanophenyl)carbamate for synthesizing these compounds?

A2: The research paper mentions that attempts to remove the benzotriazole nitrogen from the synthesized indole derivative (2c) were unsuccessful under both thermal and photolytic conditions. [] This limitation suggests that further modifications or alternative synthetic routes might be necessary if the target structure requires the absence of the benzotriazole moiety.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。